molecular formula C34H66O4 B593276 12-Pahsa CAS No. 1997286-65-3

12-Pahsa

Cat. No.: B593276
CAS No.: 1997286-65-3
M. Wt: 538.9 g/mol
InChI Key: XXHBLSWAKHZVLN-UHFFFAOYSA-N
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Description

12-PAHSA, also known as 12-(palmitoyloxy)stearic acid, is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. This compound is formed by the esterification of palmitic acid with 12-hydroxystearic acid. It has gained significant attention due to its potential anti-diabetic and anti-inflammatory properties .

Scientific Research Applications

    Chemistry: Used as a model compound to study esterification and lipid chemistry.

    Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Explored for its anti-diabetic and anti-inflammatory properties, making it a potential therapeutic agent for metabolic disorders.

    Industry: Potential applications in the development of functional foods and nutraceuticals

Safety and Hazards

The specific safety and hazards related to 12-Pahsa are not mentioned in the search results .

Future Directions

The future directions of 12-Pahsa research could involve further investigation into its anti-diabetic and anti-inflammatory effects, its potential role in metabolic diseases, and its synthesis and degradation mechanisms . It would also be beneficial to study the effects of diet, BMI, and age on this compound levels .

Mechanism of Action

Target of Action

12-Pahsa, a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs) family, has been identified as an endogenous lipid with anti-diabetic and anti-inflammatory effects . The primary targets of this compound are β cells in the pancreas and adipose tissue . In β cells, this compound promotes survival and function . In adipose tissue, it regulates lipolysis .

Mode of Action

This compound interacts with its targets by signaling through G protein–coupled receptor 40 (GPR40) . This interaction enhances glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake . It also attenuates lipopolysaccharide (LPS)-induced chemokine and cytokine expression and secretion, and phagocytosis in immune cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It enhances GSIS and insulin-stimulated glucose transport, and suppresses hepatic glucose production . It also reduces adipose tissue inflammation .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The action of this compound results in several molecular and cellular effects. It lowers ambient glycemia and improves glucose tolerance while stimulating GLP-1 and insulin secretion . It also reduces adipose tissue inflammation . In adipocytes, this compound signals through GPR120 to enhance insulin-stimulated glucose uptake .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound levels are reduced in the serum and adipose tissue of insulin-resistant humans and high-fat diet (HFD)-fed mice . Restoring this compound levels has high therapeutic potential to treat patients with type 2 diabetes .

Biochemical Analysis

Biochemical Properties

12-PAHSA plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance glucose-stimulated insulin secretion (GSIS), insulin-stimulated glucose transport, and insulin action to suppress hepatic glucose production . These interactions contribute to the overall anti-diabetic effects of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to attenuate immune responses and promote β cell survival in autoimmune diabetic mice . It also enhances the action of insulin to suppress endogenous glucose production .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by reducing ER stress and MAPK signaling . This is mediated in part by glucagon-like peptide 1 receptor (GLP-1R) and not the G protein–coupled receptor GPR40 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, chronic systemic this compound treatment improves both insulin sensitivity and glucose tolerance in chow-fed and high-fat diet-fed mice

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is involved in the regulation of fasting and high-fat feeding

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-PAHSA involves the esterification of palmitic acid with 12-hydroxystearic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial Production Methods

Industrial processes would likely employ continuous flow reactors and advanced purification techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

12-PAHSA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 12-PAHSA

This compound stands out due to its specific esterification at the 12th carbon of hydroxystearic acid, which imparts unique biological activities. Its ability to enhance insulin sensitivity and reduce inflammation makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

12-hexadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHBLSWAKHZVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271510
Record name 12-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:0/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1997286-65-3
Record name 12-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1997286-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:0/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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